molecular formula C9H6BrClN2 B1512175 6-Bromo-2-chloroquinolin-4-amine CAS No. 1256834-38-4

6-Bromo-2-chloroquinolin-4-amine

Cat. No.: B1512175
CAS No.: 1256834-38-4
M. Wt: 257.51 g/mol
InChI Key: BDWQNHVRFGFSJL-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinolin-4-amine is a halogenated quinoline derivative with the molecular formula C9H6BrClN2 and a molecular weight of 257.51 g/mol. This compound is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloroquinolin-4-amine typically involves the bromination and chlorination of quinoline derivatives. One common method is the direct halogenation of quinoline using bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of halogen atoms at the desired positions on the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloroquinolin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

6-Bromo-2-chloroquinolin-4-amine has various applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.

Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological macromolecules, such as DNA and proteins.

Medicine: Quinoline derivatives, including this compound, are explored for their potential antimalarial, antibacterial, and anticancer properties.

Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-Bromo-2-chloroquinolin-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

6-Bromo-2-chloroquinolin-4-amine is compared with other similar halogenated quinoline derivatives, such as 2-chloroquinoline, 6-bromoquinoline, and 2-bromo-6-chloroquinoline. These compounds share structural similarities but differ in the positions and types of halogen atoms, which influence their reactivity and biological activity. The uniqueness of this compound lies in its specific halogenation pattern, which can lead to distinct chemical and biological properties.

List of Similar Compounds

  • 2-Chloroquinoline

  • 6-Bromoquinoline

  • 2-Bromo-6-chloroquinoline

  • 8-Bromo-2-chloroquinoline

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-2-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWQNHVRFGFSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857565
Record name 6-Bromo-2-chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256834-38-4
Record name 6-Bromo-2-chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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